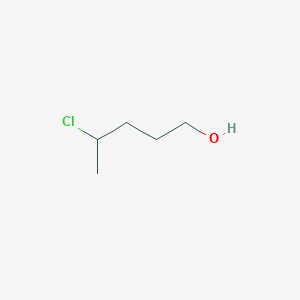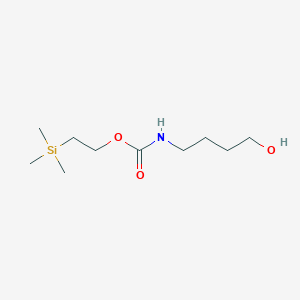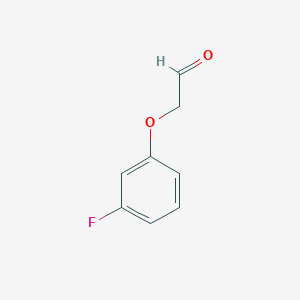
2-(3-Fluorophenoxy)acetaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
The Role of Acetaldehyde in Alcohol's Effects
- Acetaldehyde, a primary metabolite of ethanol, plays a significant role in the physiological and pathological effects of alcohol consumption. Elevated acetaldehyde levels during alcohol intoxication can cause a range of effects from facial flushing to more severe health consequences such as various forms of cancer and liver cirrhosis. It contributes to both protective and harmful outcomes depending on its concentration and the context of its production (Eriksson, 2001).
Acetaldehyde's Genotoxic Effects
- Acetaldehyde's interaction with DNA and its potential role in carcinogenesis, especially in individuals with genetic polymorphisms affecting ethanol metabolism, highlights the critical need for understanding its biochemical impacts. The compound's direct and indirect effects on the genome, including the formation of DNA adducts and the impairment of DNA repair mechanisms, underscore its significance in alcohol-related pathologies (Brooks & Zakhari, 2014).
Acetaldehyde in Ethanol Metabolism and Alcoholism
- Genetic polymorphisms in enzymes involved in ethanol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase, influence alcohol consumption habits and the risk of alcohol abuse. Acetaldehyde accumulation in the blood is associated with aversive reactions that may deter alcohol consumption, pointing to its complex role in alcohol addiction and its potential for therapeutic interventions (Quertemont, 2004).
Acetaldehyde in Polymerization Processes
- The polymerization of higher aldehydes, including acetaldehyde, has been explored for its potential applications in creating polymers with unique properties. These processes involve the conversion of acetaldehyde and similar compounds into polymers through various chemical reactions, highlighting the compound's versatility in industrial applications (Kubisa et al., 1980).
Direcciones Futuras
While specific future directions for 2-(3-Fluorophenoxy)acetaldehyde are not mentioned in the sources, there is ongoing research into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, which could potentially include this compound . Additionally, green methodologies for synthesizing structurally diverse and biologically relevant compounds are being explored, which could potentially be applied to the synthesis of this compound .
Propiedades
IUPAC Name |
2-(3-fluorophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIRVUEHFVUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


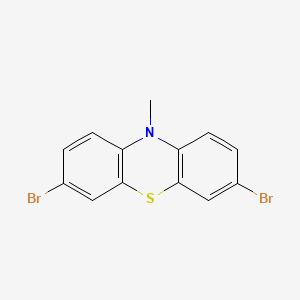
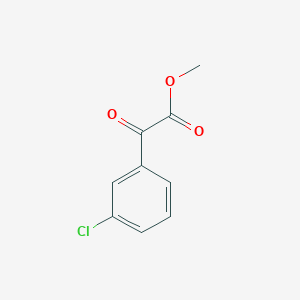

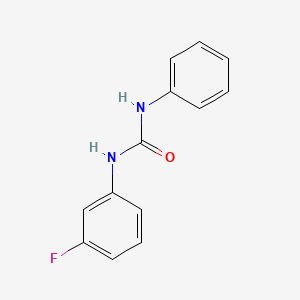
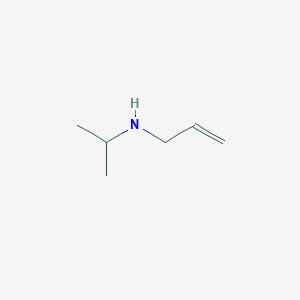

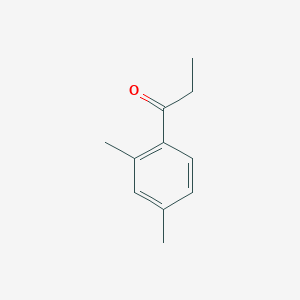

![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)
![Methyl 2-[(cyclopentene-1-YL)methyl]-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B3131251.png)
